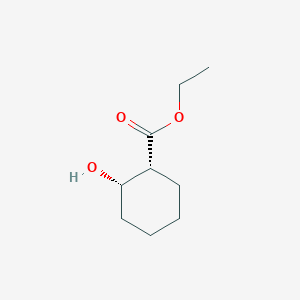
cis-Ethyl 2-hydroxycyclohexanecarboxylate
概要
説明
cis-Ethyl 2-hydroxycyclohexanecarboxylate: is an organic compound with the molecular formula C9H16O3. It is a derivative of cyclohexane, featuring a hydroxyl group and an ester functional group. This compound is known for its stereochemistry, where the hydroxyl group and the ester group are on the same side of the cyclohexane ring, giving it the “cis” configuration. It is used in various chemical synthesis processes and has applications in different fields of research.
準備方法
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method to synthesize cis-Ethyl 2-hydroxycyclohexanecarboxylate is through the esterification of 2-hydroxycyclohexanecarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Hydrolysis and Esterification: Another method involves the hydrolysis of ethyl 2-cyclohexanonecarboxylate followed by esterification. This two-step process ensures the formation of the desired cis configuration.
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the product. The use of catalysts and optimized reaction parameters is crucial in industrial settings to achieve efficient production.
化学反応の分析
Types of Reactions:
Oxidation: cis-Ethyl 2-hydroxycyclohexanecarboxylate can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with thionyl chloride can replace the hydroxyl group with a chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Thionyl chloride in dichloromethane.
Major Products:
Oxidation: Formation of 2-oxocyclohexanecarboxylate or 2-carboxycyclohexanecarboxylate.
Reduction: Formation of 2-hydroxycyclohexanemethanol or cyclohexane derivatives.
Substitution: Formation of 2-chlorocyclohexanecarboxylate.
科学的研究の応用
Chemistry: cis-Ethyl 2-hydroxycyclohexanecarboxylate is used as an intermediate in the synthesis of various organic compounds. Its unique stereochemistry makes it valuable in the study of stereoselective reactions and chiral synthesis.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving ester hydrolysis and oxidation. It serves as a model substrate for understanding enzyme specificity and mechanism.
Medicine: Although not a drug itself, this compound is used in the synthesis of pharmaceutical intermediates
Industry: In the industrial sector, this compound is used in the production of fragrances and flavoring agents. Its ester functional group contributes to the formation of pleasant aromas, making it useful in the formulation of perfumes and food additives.
作用機序
The mechanism of action of cis-Ethyl 2-hydroxycyclohexanecarboxylate primarily involves its reactivity as an ester and a hydroxyl-containing compound. The hydroxyl group can participate in hydrogen bonding and nucleophilic reactions, while the ester group can undergo hydrolysis and transesterification. These functional groups interact with various molecular targets, including enzymes and receptors, influencing biochemical pathways and reactions.
類似化合物との比較
trans-Ethyl 2-hydroxycyclohexanecarboxylate: This isomer has the hydroxyl and ester groups on opposite sides of the cyclohexane ring, leading to different chemical properties and reactivity.
Ethyl 4-hydroxycyclohexanecarboxylate: This compound has the hydroxyl group at the 4-position instead of the 2-position, resulting in distinct stereochemistry and reactivity.
Ethyl 2-hydroxybenzoate (Salicylic Acid Ethyl Ester): Although structurally different, this compound shares the ester and hydroxyl functional groups, making it a useful comparison for studying ester hydrolysis and reactivity.
Uniqueness: cis-Ethyl 2-hydroxycyclohexanecarboxylate is unique due to its specific cis configuration, which influences its reactivity and interactions with other molecules. This stereochemistry is crucial in stereoselective synthesis and chiral applications, making it a valuable compound in both research and industrial applications.
特性
IUPAC Name |
ethyl (1R,2S)-2-hydroxycyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-12-9(11)7-5-3-4-6-8(7)10/h7-8,10H,2-6H2,1H3/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGRTPJVNNCUKN-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCC[C@@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














